2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (CAS 187148-75-0): A Definitive Guide to Optoelectronic Monomers and Theranostic Polymer Synthesis
2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (CAS 187148-75-0): A Definitive Guide to Optoelectronic Monomers and Theranostic Polymer Synthesis
Executive Summary
In the rapidly converging fields of advanced materials science and targeted drug development, conjugated polymers have emerged as a cornerstone technology. Specifically, Conjugated Polymer Nanoparticles (CPNs) or "Pdots" are replacing traditional quantum dots in in vivo bioimaging and theranostic drug delivery due to their superior biocompatibility, tunable emission, and massive absorption cross-sections[1][2].
At the heart of these next-generation fluorophores lies 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (CAS: 187148-75-0) . As a highly reactive, bifunctional monomer, it serves as the critical building block for synthesizing poly(fluorenylene vinylene)s (PFVs). This guide provides a deep-dive into the physicochemical profiling, mechanistic causality, and validated synthetic protocols for utilizing this monomer in advanced polymer synthesis.
Physicochemical Profiling & Structural Causality
The molecular architecture of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is not arbitrary; every functional group serves a precise mechanistic purpose in polymer chemistry.
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The 9,9-Dihexyl Chains: Unsubstituted fluorene is highly susceptible to oxidation at the C9 position, forming fluorenone defects that quench fluorescence and cause unwanted green-band emissions. The dihexyl substitution provides steric shielding, preventing oxidation while ensuring the resulting polymer remains highly soluble in organic solvents (like THF and chloroform) for downstream nanoparticle formulation[3]. Furthermore, the bulky alkyl chains prevent tight π−π stacking, mitigating aggregation-caused quenching (ACQ) in the solid state.
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The 2,7-Bis(bromomethyl) Handles: Unlike 2,7-dibromofluorenes (which are used in Suzuki couplings to form direct aryl-aryl linkages), the presence of the bromomethyl (-CH₂Br) groups allows for the introduction of vinylene (-CH=CH-) linkages between the fluorene units[4][5]. This extended conjugation shifts the polymer's emission spectrum from deep blue to a highly desirable blue-green, optimizing tissue penetration for bioimaging[2].
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene |
| CAS Number | 187148-75-0 |
| Molecular Formula | C₂₇H₃₆Br₂ |
| Molecular Weight | 520.38 g/mol |
| Melting Point | 39 - 43 °C[3] |
| Boiling Point | ~541.9 °C (Predicted)[3] |
| Primary Application | Monomer for blue-green light-emitting polymers and CPNs[2][3] |
Mechanistic Workflows: Polymer Synthesis
To synthesize high-fidelity conjugated polymers for drug delivery tracking, researchers must choose between two primary synthetic routes: Gilch Polymerization or the Horner-Wadsworth-Emmons (HWE) Reaction .
While direct Gilch polymerization of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is faster, it frequently introduces cis-vinylene defects. For biomedical applications requiring maximum fluorescence quantum yield, the HWE route is structurally superior . It strictly yields trans-vinylene linkages, maximizing the effective conjugation length. This requires a two-step process: converting the monomer into a bis(phosphonate) precursor, followed by polymerization.
Experimental Protocol 1: Synthesis of Bis(phosphonate) Precursor (Arbuzov Reaction)
This self-validating protocol utilizes excess reagent as the solvent to ensure pseudo-first-order kinetics, preventing unwanted cross-linking.
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene (5.0 g, 9.6 mmol).
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Reagent Addition: Add triethyl phosphite (15 mL, ~87 mmol). The vast molar excess acts as both the nucleophile and the solvent.
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Reaction: Purge the system with inert Argon gas for 15 minutes. Heat the mixture to 150 °C using a silicone oil bath and reflux for 24 hours. The high temperature is required to drive the SN2 displacement of the bromide, followed by the dealkylation of the phosphonium intermediate.
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Purification: Cool the reaction to room temperature. Remove the unreacted triethyl phosphite and the volatile ethyl bromide by-product via vacuum distillation. Purify the resulting viscous oil via silica gel column chromatography (eluent: ethyl acetate/hexane 1:1) to yield the pure bis(phosphonate) monomer.
Experimental Protocol 2: Horner-Wadsworth-Emmons (HWE) Polymerization
This protocol yields Poly(9,9-dihexylfluorenylene vinylene) (PFV), the backbone for fluorescent theranostic nanoparticles.
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Preparation: In a 50 mL Schlenk flask, dissolve the synthesized bis(phosphonate) monomer (2.0 mmol) and a complementary dialdehyde comonomer (e.g., 9,9-dihexylfluorene-2,7-dicarbaldehyde, 2.0 mmol) in 20 mL of anhydrous THF.
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Activation: Cool the flask to 0 °C in an ice bath under a strict Argon atmosphere to control the exothermic deprotonation.
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Polymerization: Dropwise, add a solution of Potassium tert-butoxide (KOtBu, 6.0 mmol) in anhydrous THF (10 mL) over 30 minutes. The solution will rapidly change color and increase in viscosity, indicating the formation of the conjugated PFV backbone.
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Propagation & Termination: Allow the reaction to warm to room temperature and stir for 24 hours. End-cap the polymer chains by adding 0.1 mL of benzaldehyde, stirring for an additional 2 hours to neutralize reactive end-groups.
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Recovery: Precipitate the polymer by pouring the mixture into 200 mL of vigorously stirred cold methanol. Collect the solid via vacuum filtration, wash with acetone to remove oligomers, and dry under vacuum at 60 °C for 12 hours.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the base monomer to the final conjugated polymer.
Figure 1: Synthetic pathways from 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene to PFV.
Translation to Drug Development: CPN Formulation
Once the PFV polymer is synthesized, it is translated into a theranostic tool via nano-precipitation. The hydrophobic PFV is dissolved in THF alongside an amphiphilic capping agent (such as PEGylated lipids or PS-PEG-COOH) and rapidly injected into water under sonication[1][2].
The sudden change in solvent polarity forces the hydrophobic dihexyl chains to collapse inward, forming a dense, highly fluorescent Conjugated Polymer Nanoparticle (CPN). The PEGylated corona provides water solubility and evades the mononuclear phagocyte system (MPS) in vivo, while the core acts as a hydrophobic reservoir for loading chemotherapeutics like Doxorubicin[1]. The resulting 3-in-1 platform allows drug development professionals to simultaneously deliver a therapeutic payload, track its biodistribution via intense blue-green fluorescence, and monitor cellular uptake in real-time.
References
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National Center for Biotechnology Information (PMC) - Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery. Available at:[Link]
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MDPI (Nanomaterials) - Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery. Available at:[Link]
Sources
- 1. Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery | MDPI [mdpi.com]
- 3. 2 7-BIS(BROMOMETHYL)-9 9-DIHEXYL-9H-FLU& | 187148-75-0 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
